molecular formula C24H19ClN2O5S B2450936 ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005040-51-6

ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2450936
CAS No.: 1005040-51-6
M. Wt: 482.94
InChI Key: PKKVEPJHYSGKOU-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]isoxazole core, a thienyl group, and a chlorophenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-2-31-24(30)14-5-9-16(10-6-14)26-22(28)19-20(18-4-3-13-33-18)27(32-21(19)23(26)29)17-11-7-15(25)8-12-17/h3-13,19-21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKVEPJHYSGKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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